1-(4-Bromophenyl)piperidin-3-ol
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Overview
Description
1-(4-Bromophenyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-(4-Bromophenyl)piperidin-3-ol typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. One common synthetic route includes the reduction of the resulting imine intermediate to yield the desired piperidin-3-ol derivative. Industrial production methods may involve multi-step processes, including cyclization and functional group transformations, to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Bromophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Scientific Research Applications
1-(4-Bromophenyl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Bromophenyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:
1-(4-Chlorophenyl) piperidin-3-ol: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Fluorophenyl) piperidin-3-ol: Contains a fluorine atom, which may affect its pharmacokinetic properties.
1-(4-Methylphenyl) piperidin-3-ol: The presence of a methyl group can influence its chemical behavior and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(14)8-13/h3-6,11,14H,1-2,7-8H2 |
InChI Key |
RFZNUTKESRQXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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